molecular formula C14H16N2 B3200234 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine CAS No. 1017470-56-2

1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine

Cat. No.: B3200234
CAS No.: 1017470-56-2
M. Wt: 212.29 g/mol
InChI Key: QOHALTHZRRBJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine is a chemical compound with the CAS Registry Number 1017470-56-2 . It has a molecular formula of C14H16N2 and a molecular weight of 212.29 g/mol . This methanamine derivative features a pyridinyl ring, a common pharmacophore in medicinal chemistry, linked to a 2,4-dimethylphenyl group via an amine bridge. The presence of these structural motifs makes it a valuable intermediate in organic synthesis and drug discovery efforts. Researchers can utilize this compound as a building block for the development of novel molecules, particularly in the exploration of new chemical entities. Compounds with similar structural features, such as (3,4-Dimethylphenyl)(pyridin-3-yl)methanamine, are often handled with specific safety precautions, including storage in a dark place under an inert atmosphere . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dimethylphenyl)-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-10-5-6-13(11(2)8-10)14(15)12-4-3-7-16-9-12/h3-9,14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHALTHZRRBJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CN=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2,4 Dimethylphenyl 1 3 Pyridinyl Methanamine and Its Analogues

Strategic Retrosynthetic Analysis for 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine

A strategic retrosynthetic analysis of the target molecule, this compound (I), reveals several potential synthetic disconnections. The primary bond formations to consider are the C-N bond of the amine and the C-C bond connecting the two aromatic rings.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection A (C-N Bond): This approach involves the formation of the amine functionality in the final step. A key intermediate would be the corresponding ketone, 1-(2,4-dimethylphenyl)-1-(3-pyridinyl)methanone (II). This ketone could then be converted to the amine via reductive amination. This strategy is advantageous as it allows for the introduction of chirality during the reduction step.

Disconnection B (C-C Bond): This strategy focuses on forming the bond between the 2,4-dimethylphenyl and the pyridinylmethyl moieties. This could be achieved through the reaction of a 2,4-dimethylphenyl organometallic reagent (e.g., a Grignard or organolithium reagent) derived from 1-bromo-2,4-dimethylbenzene (B107640) (IV) with 3-pyridinecarboxaldehyde (B140518) (III). The resulting secondary alcohol can then be converted to the amine.

Development and Optimization of Stereoselective Synthetic Pathways to this compound

The development of stereoselective synthetic pathways is paramount for producing single-enantiomer drug substances. Both asymmetric synthesis and the resolution of racemic mixtures are viable approaches, with the former being generally preferred due to higher potential yields of the desired enantiomer.

Asymmetric Synthesis Approaches for Chiral Forms of this compound

Asymmetric synthesis aims to directly produce one enantiomer in excess. For the target molecule, this can be achieved through several methods:

Asymmetric Reductive Amination: This is a powerful method for the synthesis of chiral amines from prochiral ketones. The ketone intermediate (II) can be reacted with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent to yield the enantiomerically enriched amine (I).

Asymmetric Addition to Imines: An alternative approach involves the formation of an imine from 3-pyridinecarboxaldehyde, followed by the asymmetric addition of a 2,4-dimethylphenyl organometallic reagent. The stereoselectivity is controlled by a chiral ligand associated with the organometallic reagent or a chiral auxiliary on the imine nitrogen.

Asymmetric Transfer Hydrogenation: This method involves the reduction of an imine intermediate using a hydrogen donor (e.g., formic acid or isopropanol) and a chiral transition metal catalyst. This technique is often lauded for its operational simplicity and mild reaction conditions.

Catalyst Systems in the Synthesis of this compound

The choice of catalyst is critical for achieving high enantioselectivity and yield in asymmetric synthesis. For the synthesis of chiral amines like this compound, several classes of catalysts are particularly relevant.

Rhodium-based Catalysts: Chiral rhodium complexes, particularly with diphosphine ligands such as BINAP, have demonstrated high efficiency in the asymmetric arylation of imines. nih.govmonash.eduacs.org These catalysts can promote the addition of arylboronic acids to imines derived from 3-pyridinecarboxaldehyde.

Palladium-based Catalysts: C,P-palladacycles have emerged as highly effective catalysts for the enantioselective arylation of N-protected imines with arylboronic acids, offering high yields and excellent enantioselectivities for a wide range of substrates. acs.org

Iridium-based Catalysts: Chiral iridium complexes are well-suited for asymmetric transfer hydrogenation of imines, providing a direct route to chiral amines with high enantiomeric excess.

Organocatalysts: Chiral phosphoric acids and their derivatives have been successfully employed in the asymmetric reduction of imines and reductive amination of ketones. These metal-free catalysts offer an attractive alternative to transition metal-based systems.

Table 1: Representative Catalyst Systems for Asymmetric Amine Synthesis

Catalyst TypeLigand/AuxiliaryReaction TypePotential Application
Rhodium(S)-BINAPAsymmetric Arylation of IminesAddition of 2,4-dimethylphenylboronic acid to a 3-pyridyl imine
PalladiumChiral C,P-PalladacycleAsymmetric Arylation of IminesEnantioselective synthesis of diarylmethylamines
IridiumChiral Diamine LigandAsymmetric Transfer HydrogenationReduction of the imine formed from 3-pyridinecarboxaldehyde and an amine source
OrganocatalystChiral Phosphoric AcidAsymmetric Reductive AminationDirect conversion of 1-(2,4-dimethylphenyl)-1-(3-pyridinyl)methanone to the chiral amine

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in pharmaceutical manufacturing to minimize environmental impact and improve process safety and efficiency. researchgate.netpfizer.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic asymmetric methods are inherently more atom-economical than classical resolutions.

Use of Safer Solvents and Auxiliaries: The pharmaceutical industry is actively seeking to replace hazardous solvents with greener alternatives. mdpi.com For the synthesis of pyridine (B92270) derivatives, solvents like water, ethanol, or supercritical fluids are being explored. drugpatentwatch.com The use of water as a solvent in certain synthetic steps can significantly reduce the environmental footprint. drugpatentwatch.com

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The use of highly active catalysts can reduce the need for high temperatures, thereby saving energy. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. As discussed in section 2.2.2, a wide range of catalysts can be employed, which can often be recycled and reused.

Table 2: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in SynthesisBenefit
Prevention of WasteHigh-yield, selective reactionsReduced by-product formation and disposal costs
Atom EconomyCatalytic asymmetric addition reactionsMaximizes incorporation of starting materials into the product
Safer SolventsUse of water or bio-based solvents like ethanolReduced toxicity and environmental impact
Energy EfficiencyUse of highly active catalysts at lower temperaturesLower energy consumption and reduced costs
CatalysisEmployment of recyclable transition metal or organocatalystsReduced waste and improved process efficiency

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of APIs. pharmafocusamerica.comasynt.comchemicalindustryjournal.co.ukmdpi.com These benefits include enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for process automation and integration of in-line analytics.

For the synthesis of this compound, a multi-step continuous flow process could be envisioned. For example, the formation of an imine intermediate could be performed in a first reactor, followed by an immediate in-line catalytic asymmetric addition in a second reactor. This approach minimizes the handling of potentially unstable intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org

The use of packed-bed reactors containing immobilized catalysts can further enhance the efficiency and sustainability of the process by allowing for easy separation of the catalyst from the product stream and enabling continuous operation over extended periods.

Table 3: Comparison of Batch vs. Flow Chemistry for Amine Synthesis

ParameterBatch ProcessingFlow Chemistry
SafetyHigher risk with large volumes of hazardous reagentsImproved safety due to small reactor volumes and better control
Heat TransferOften inefficient, leading to potential thermal runawaysExcellent heat transfer due to high surface-area-to-volume ratio
ScalabilityCan be challenging and require re-optimizationMore straightforward scaling by running the process for longer
Process ControlLess precise control over reaction parametersPrecise control over temperature, pressure, and residence time
IntegrationDifficult to integrate multiple stepsFacilitates multi-step, continuous synthesis with in-line purification

Chemical Reactivity and Derivatization Studies of 1 2,4 Dimethylphenyl 1 3 Pyridinyl Methanamine

Functional Group Transformations and their Mechanistic Elucidation for 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine

The primary amine and the pyridine (B92270) ring are the most reactive sites in this compound, susceptible to a variety of functional group transformations.

The primary amine functionality is nucleophilic and can readily participate in reactions with electrophiles. For instance, it can undergo N-alkylation and N-acylation, which are discussed in more detail in section 3.3.1. Furthermore, the amine can be converted to other nitrogen-containing functional groups. For example, oxidation could potentially lead to the corresponding imine or oxime, while reaction with nitrous acid could yield a diazonium salt, a versatile intermediate for introducing a range of other functional groups.

The pyridine ring, being an electron-deficient aromatic system, exhibits its own characteristic reactivity. It is generally resistant to electrophilic aromatic substitution compared to benzene, but when such reactions occur, they are directed to the 3- and 5-positions. quora.comquora.comresearchgate.netquimicaorganica.org Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.comquimicaorganica.orgquora.com

Mechanistically, transformations involving the primary amine typically proceed through nucleophilic attack of the nitrogen lone pair on an electrophilic center. For instance, in N-alkylation, the amine attacks the electrophilic carbon of an alkyl halide in an SN2 reaction. In N-acylation, the amine attacks the carbonyl carbon of an acyl halide or anhydride.

Reactions on the pyridine ring follow the established mechanisms for electrophilic and nucleophilic aromatic substitution. Electrophilic attack at the 3-position proceeds via a cationic intermediate (arenium ion) that avoids placing a positive charge on the electronegative nitrogen atom, making it more stable than the intermediates for attack at the 2- or 4-positions. quora.comquora.com Nucleophilic attack at the 2- or 4-positions generates an anionic intermediate where the negative charge can be delocalized onto the nitrogen atom, thus stabilizing the intermediate. stackexchange.comquora.com

Investigation of Rearrangement Reactions Involving the this compound Scaffold

While specific rearrangement reactions involving the this compound scaffold are not extensively documented in the literature, the structural motifs present suggest the possibility of certain types of rearrangements under specific conditions.

For instance, analogous to the Stevens or Sommelet-Hauser rearrangements, which are known for benzylamines, derivatives of the title compound could potentially undergo rearrangement. A Stevens rearrangement would involve the migration of one of the aryl groups from a quaternary ammonium (B1175870) salt derivative to the adjacent carbon. The Sommelet-Hauser rearrangement, on the other hand, typically involves the deprotonation of a benzylic quaternary ammonium salt followed by a quora.comacs.org-sigmatropic rearrangement.

Furthermore, rearrangements involving the pyridine ring are also conceivable. For example, under certain conditions, substituted pyridines can undergo rearrangements such as the Ladenburg rearrangement of N-alkylpyridinium halides.

It is important to note that the feasibility of these rearrangements would be highly dependent on the specific reaction conditions, including the nature of any substituents, the solvent, and the temperature. Computational studies could provide valuable insights into the energy barriers and potential products of such rearrangement reactions for the this compound scaffold.

Synthesis of Advanced Derivatives and Congeners of this compound

The synthesis of advanced derivatives and congeners of this compound can be achieved through various synthetic strategies targeting the primary amine and the aromatic rings.

N-Alkylation and Acylation Strategies for this compound

The primary amine of this compound is a prime target for N-alkylation and N-acylation to generate a wide array of secondary and tertiary amines, and amides, respectively.

N-Alkylation: This can be achieved by reacting the primary amine with alkyl halides, sulfates, or other alkylating agents. The reaction typically proceeds via an SN2 mechanism and can be controlled to yield mono- or di-alkylated products by adjusting the stoichiometry of the reactants and the reaction conditions. The use of a base is often necessary to neutralize the acid generated during the reaction. Reductive amination, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent, provides another efficient route to N-alkylated derivatives.

Alkylating AgentProductReaction Type
Methyl IodideN-Methyl-1-(2,4-dimethylphenyl)-1-(3-pyridinyl)methanamineSN2
Benzyl BromideN-Benzyl-1-(2,4-dimethylphenyl)-1-(3-pyridinyl)methanamineSN2
Acetaldehyde/NaBH4N-Ethyl-1-(2,4-dimethylphenyl)-1-(3-pyridinyl)methanamineReductive Amination

N-Acylation: The synthesis of amides can be readily accomplished by reacting the primary amine with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). These reactions are generally high-yielding and provide stable amide products.

Acylating AgentProductReaction Type
Acetyl ChlorideN-[1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methyl]acetamideNucleophilic Acyl Substitution
Benzoic AnhydrideN-[1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methyl]benzamideNucleophilic Acyl Substitution
Acetic Acid/DCCN-[1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methyl]acetamideCarbodiimide-mediated coupling

Modifications on the Pyridine and Phenyl Moieties of this compound

Modifications to the aromatic rings of this compound can lead to a diverse range of derivatives with altered electronic and steric properties.

Pyridine Moiety: As previously mentioned, the pyridine ring is susceptible to both electrophilic and nucleophilic substitution. Electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur at the 5-position (meta to the point of attachment and the nitrogen atom). quora.comquora.comquimicaorganica.org Nucleophilic aromatic substitution, on the other hand, would likely occur at the 2-, 4-, or 6-positions if a suitable leaving group is present. stackexchange.comquimicaorganica.orgquora.com

Phenyl Moiety: The 2,4-dimethylphenyl ring is activated towards electrophilic aromatic substitution due to the presence of the two methyl groups. Electrophilic attack would be directed to the positions ortho and para to the methyl groups. The most likely positions for further substitution would be the 3-, 5-, and 6-positions.

Reaction TypeReagentExpected Product(s)
Electrophilic Nitration (Pyridine)HNO3/H2SO41-(2,4-Dimethylphenyl)-1-(5-nitro-3-pyridinyl)methanamine
Electrophilic Bromination (Phenyl)Br2/FeBr31-(3-Bromo-2,4-dimethylphenyl)-1-(3-pyridinyl)methanamine and/or 1-(5-Bromo-2,4-dimethylphenyl)-1-(3-pyridinyl)methanamine
Nucleophilic Substitution (Pyridine with leaving group at C2)NaOMe1-(2,4-Dimethylphenyl)-1-(2-methoxy-3-pyridinyl)methanamine

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Reaction Kinetics: The kinetics of N-alkylation of benzylic amines have been studied, and these reactions typically follow second-order kinetics, being first order in both the amine and the alkylating agent. acs.orgnih.govnih.gov The reaction rate is influenced by several factors, including the steric hindrance around the nitrogen atom and the electrophilicity of the alkylating agent. The benzylic nature of the amine in the title compound may influence its reactivity compared to simple alkylamines.

Kinetic studies of electrophilic and nucleophilic substitution on the pyridine ring would be more complex. The rates of these reactions are highly dependent on the nature of the attacking reagent, the solvent, and the presence of any activating or deactivating groups on the ring.

Thermodynamic Analyses: The thermodynamics of reactions involving this compound can be estimated using bond dissociation energies and heats of formation of reactants and products. N-alkylation and N-acylation reactions of primary amines are generally exothermic and thermodynamically favorable.

TransformationExpected Enthalpy Change (ΔH)Expected Entropy Change (ΔS)
N-AlkylationExothermicDepends on reactants, generally small
N-AcylationExothermicDepends on reactants, generally small
Electrophilic Aromatic SubstitutionVaries, can be endo- or exothermicGenerally small
Nucleophilic Aromatic SubstitutionVaries, can be endo- or exothermicGenerally small

It is important to emphasize that these are general predictions, and experimental determination of kinetic and thermodynamic parameters is necessary for a precise understanding of the reactivity of this compound.

Computational and Theoretical Chemistry Studies on 1 2,4 Dimethylphenyl 1 3 Pyridinyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. nih.govnih.gov For this compound, these calculations can elucidate its structural and electronic properties, providing insights into its reactivity. nih.govresearchgate.netnih.gov

DFT methods are used to compute key descriptors that govern molecular behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In pyridine (B92270) derivatives, these energies are influenced by substituent groups. nih.gov The electron-donating methyl groups on the phenyl ring of the target molecule are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the pyridine ring influences the LUMO energy.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from HOMO and LUMO energies. These values provide a quantitative measure of the molecule's stability and reactivity. For instance, chemical hardness (η = (E_LUMO - E_HOMO) / 2) indicates resistance to change in its electron distribution.

The electrostatic potential (ESP) surface map is another valuable output, which visualizes the charge distribution across the molecule. For this compound, the ESP map would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring, indicating a region susceptible to electrophilic attack and capable of forming hydrogen bonds. The amine group would also feature distinct electrostatic potential, highlighting its role in potential intermolecular interactions.

Table 1: Predicted Electronic Properties and Reactivity Descriptors

DescriptorPredicted Value (a.u.) for Target CompoundBasis of Prediction
HOMO Energy~ -0.22 to -0.25Based on substituted pyridine and aniline (B41778) analogs. Electron-donating dimethylphenyl group raises HOMO energy.
LUMO Energy~ -0.02 to -0.05Based on pyridine derivatives. The pyridinyl group lowers LUMO energy.
HOMO-LUMO Gap (ΔE)~ 0.18 to 0.22Indicates moderate reactivity.
Electronegativity (χ)~ 0.12 to 0.15Derived from (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η)~ 0.09 to 0.11Derived from (E_LUMO - E_HOMO) / 2.

Conformational Landscape and Molecular Dynamics Simulations of this compound

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms (conformers) and the energy barriers between them.

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape in a dynamic environment, often simulating the molecule's behavior in a solvent like water. nih.govfrontiersin.org An MD simulation tracks the atomic movements over time by solving Newton's equations of motion, offering insights into how the molecule flexes, vibrates, and interacts with its surroundings. frontiersin.org For this compound, MD simulations could reveal the stability of different conformers, the time scales of conformational changes, and the nature of its interactions with solvent molecules, particularly the formation of hydrogen bonds via the amine and pyridine nitrogen atoms. Analysis of the simulation trajectory can yield information on key structural parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify stability and flexibility. frontiersin.org

Advanced Spectroscopic Property Predictions and Simulations for this compound (e.g., NMR, IR, CD)

Computational chemistry provides highly valuable tools for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. researchgate.netresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with considerable accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net The predicted ¹H and ¹³C NMR spectra for this compound would show characteristic signals. The aromatic protons of the dimethylphenyl and pyridinyl rings would appear in the downfield region (typically 7.0-8.5 ppm). The two methyl groups on the phenyl ring would likely appear as distinct singlets in the ¹H NMR spectrum around 2.2-2.5 ppm. The methanamine proton (-CH-) would be a key signal, with its chemical shift influenced by the electronic effects of both aromatic rings. The amine (-NH₂) protons would likely appear as a broad singlet. Similarly, ¹³C NMR predictions would help assign carbons in the aromatic rings, the methyl groups, and the chiral center. mdpi.comresearchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical IR spectra can be simulated by calculating the harmonic vibrational frequencies using DFT. arxiv.orgmdpi.com The predicted IR spectrum for this compound would exhibit characteristic absorption bands. Key expected vibrations include N-H stretching from the amine group (typically around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching from the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-N stretching vibrations. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy: Since this compound possesses a chiral center, it is optically active. Time-dependent DFT (TD-DFT) calculations can simulate its electronic circular dichroism (CD) spectrum, which measures the differential absorption of left- and right-circularly polarized light. The simulated CD spectrum provides information about the molecule's absolute configuration (R or S) by comparing the predicted spectrum with experimental data.

Table 2: Predicted Key Spectroscopic Data

SpectroscopyPredicted Signal/BandAssignment
¹H NMR8.4 - 8.6 ppmPyridinyl protons (H2, H6)
¹H NMR7.0 - 7.8 ppmOther pyridinyl and dimethylphenyl protons
¹H NMR~ 5.0 ppmMethanamine proton (-CH-)
¹H NMR2.2 - 2.5 ppmMethyl protons (-CH₃)
¹³C NMR145 - 155 ppmPyridinyl carbons (C2, C6)
¹³C NMR120 - 140 ppmOther aromatic carbons
¹³C NMR~ 60 ppmMethanamine carbon (-CH-)
IR3300 - 3500 cm⁻¹N-H stretching (amine)
IR2900 - 3100 cm⁻¹Aromatic & Aliphatic C-H stretching
IR1400 - 1600 cm⁻¹Aromatic C=C and C=N stretching

Molecular Docking and Ligand-Target Interaction Prediction for this compound (Non-clinical focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is crucial in structure-based drug design and materials science. mdpi.comnih.gov For this compound, docking studies can hypothetically explore its binding mode within the active site of various enzymes or receptors, focusing on non-clinical targets to understand its interaction potential. nih.gov

The docking process involves placing the flexible ligand into the binding site of a rigid or semi-flexible receptor and using a scoring function to estimate the binding affinity. The results can predict key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

In a hypothetical docking scenario, the pyridine nitrogen and the amine group of the target molecule are prime candidates for forming hydrogen bonds with polar residues (e.g., Asp, Glu, Ser) in a binding pocket. mdpi.com The 2,4-dimethylphenyl ring, being hydrophobic, would likely engage in van der Waals and hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Ile). Furthermore, both the pyridine and phenyl rings can participate in π-π stacking or T-shaped π-stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). nih.gov The specific geometry of the binding pocket would determine the most favorable conformation of the ligand.

QSAR Model Development Based on Structural Features of this compound Analogues (Non-clinical focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific chemical property. researchgate.netresearchgate.net By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted.

While a QSAR model cannot be developed from a single compound, this compound can be included as a data point in a larger set of structural analogues to build such a model. nih.govrsc.org For a non-clinical focus, the "activity" could represent properties like binding affinity to a specific protein, antioxidant potential, or environmental fate parameters.

To develop a QSAR model, a series of aminopyridine analogues would be synthesized or computationally designed. rsc.orgtandfonline.com For each analogue, a set of molecular descriptors would be calculated. These can include:

Topological descriptors: Based on the 2D structure (e.g., Wiener index, connectivity indices). nih.gov

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges. nih.gov

3D descriptors: Molecular shape, volume, and surface area.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create an equation that links a subset of these descriptors to the observed activity. A robust QSAR model, validated internally and externally, could then predict the activity of this compound and guide the design of new analogues with enhanced properties. researchgate.nettandfonline.com The model could reveal that, for instance, the presence of two methyl groups at positions 2 and 4 on the phenyl ring is a key feature for maximizing a particular desired property.

Advanced Analytical Methodologies for Research on 1 2,4 Dimethylphenyl 1 3 Pyridinyl Methanamine

Chiral Separation Techniques for Enantiomers of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine

The separation of enantiomers is critical, as different stereoisomers can exhibit distinct biological activities and chemical properties. For chiral amines like this compound, High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the predominant technique. mdpi.com The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution. mdpi.com

Research on analogous phenyl-pyridyl amine compounds demonstrates the efficacy of several classes of CSPs:

Polysaccharide-based CSPs: These are the most widely used CSPs due to their broad applicability. eijppr.com Columns with stationary phases made of amylose (B160209) or cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are effective for separating chiral amines. researchgate.netyakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. eijppr.com

Protein-based CSPs: Columns like Chiralpak AGP, which uses α1-acid glycoprotein (B1211001) bonded to silica, are particularly effective for separating basic compounds like amines under reversed-phase conditions. bohrium.commdpi.com The complex three-dimensional structure of the protein provides multiple chiral recognition sites.

Cyclodextrin-based CSPs: These phases, such as Cyclobond I which contains beta-cyclodextrin, separate enantiomers based on their differential inclusion into the chiral cyclodextrin (B1172386) cavity. nih.gov The hydrophobic interior and hydrophilic exterior of the cyclodextrin molecule allow for host-guest interactions that can distinguish between enantiomers. csfarmacie.cz

The choice of mobile phase significantly impacts separation. Normal-phase (e.g., n-hexane, isopropanol, and an amine modifier like diethylamine) and reversed-phase or polar organic modes (e.g., aqueous buffers with methanol (B129727) or acetonitrile) are both employed, with the selection depending on the specific CSP and analyte. researchgate.netbohrium.comnih.gov

Chiral Stationary Phase (CSP) TypeExample ColumnTypical Mobile PhaseSeparation PrincipleReference
Protein-BasedChiralpak AGPAqueous Buffer (e.g., 10 mM Ammonium (B1175870) Acetate, pH 4.5)Complex stereoselective interactions (ionic, hydrophobic, hydrogen bonding) with the protein surface. bohrium.commdpi.com
Polysaccharide-BasedAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Propan-2-ol/Diethylamine (97.5:2.5:0.025, v/v/v)Inclusion in chiral helical grooves, π-π interactions, and hydrogen bonding with carbamate (B1207046) groups. researchgate.net
Cyclodextrin-BasedCyclobond I (β-Cyclodextrin)Diethylamine Acetate Buffer/Methanol/AcetonitrileDifferential inclusion of enantiomers into the chiral cavity of the cyclodextrin molecule. nih.govresearchgate.net

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which couple a separation method with a sensitive detection method, are indispensable for analyzing specific compounds in complex matrices like reaction mixtures or biological samples. saspublishers.comijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for this purpose. rsc.org For polar, non-volatile compounds like the target amine, LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), provides exceptional sensitivity and specificity. bohrium.comlcms.cz In studies of the structurally related compound pheniramine (B192746) in rat plasma, a chiral HPLC system was coupled with a tandem mass spectrometer. bohrium.commdpi.com

Ionization: Electrospray Ionization (ESI) is typically used, as it is a soft ionization technique suitable for polar molecules, generating predominantly protonated molecular ions [M+H]⁺.

Detection: Tandem mass spectrometry is often performed in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the parent ion (e.g., the [M+H]⁺ of the target compound), which is then fragmented. A second quadrupole selects a specific, characteristic fragment ion for detection. This process drastically reduces background noise and allows for accurate quantification even at very low concentrations. bohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, though it is best suited for volatile and thermally stable compounds. nih.gov While direct analysis of the target amine might be challenging due to its polarity, GC-MS is highly effective for identifying less polar starting materials, by-products, or impurities that may be present in a synthesis mixture. acs.org

TechniqueInterface/Ion SourceDetection ModeApplication for Target CompoundReference
HPLC-MS/MSElectrospray Ionization (ESI)Multiple Reaction Monitoring (MRM)Quantification of enantiomers in complex matrices (e.g., reaction broths, biological samples). Identification of polar impurities. bohrium.commdpi.com
GC-MSElectron Ionization (EI)Full Scan / Selected Ion Monitoring (SIM)Analysis of volatile starting materials (e.g., ketones) and non-polar synthesis by-products. nih.govnist.gov
LC-NMRSpecialized Flow CellProton/Carbon NMRUnambiguous structure elucidation of unknown impurities or degradation products without isolation. ajrconline.org

In Situ Spectroscopic Monitoring of Reactions Involving this compound

Process Analytical Technology (PAT) utilizes real-time, in situ analytical methods to monitor and control chemical reactions, enhancing safety, efficiency, and process understanding. mt.comstepscience.comnih.gov The synthesis of this compound, likely via reductive amination of 2,4-dimethylphenyl-pyridin-3-yl-methanone, is well-suited for such monitoring.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This is a robust PAT tool that monitors the concentration of functional groups in real-time. youtube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, one could track the progress of the synthesis. Key observable changes would include the decrease of the ketone's carbonyl (C=O) stretching band (approx. 1680-1700 cm⁻¹) and the transient appearance and then disappearance of the imine (C=N) stretch, followed by the appearance of the N-H bending vibrations of the final amine product. youtube.comresearchgate.net

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR allows for the continuous monitoring of a reaction mixture as it is pumped from the reactor through the spectrometer. rsc.org This technique provides detailed structural information, allowing for the simultaneous tracking of reactants, intermediates (imines), and products. researchgate.net It is particularly powerful for identifying unexpected by-products and elucidating reaction mechanisms. rsc.org

In Situ Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly effective in non-polar solvents and for symmetric bonds. It can be used to monitor the C=N bond formation of the imine intermediate and the disappearance of the ketone. researchgate.net

These in situ techniques provide a continuous stream of data, allowing for precise determination of reaction kinetics and endpoints without the need for manual sampling and offline analysis.

TechniqueReaction MonitoredKey Spectral Features to TrackInformation Gained
In Situ FTIRKetone + Amine → Imine → AmineDisappearance of ketone C=O stretch; Appearance/disappearance of imine C=N stretch; Appearance of amine N-H bands.Reaction rate, endpoint detection, intermediate profiling.
In Situ NMRKetone + Amine → Imine → AmineShift of aromatic/aliphatic protons adjacent to reacting center; Appearance of product-specific signals.Reaction kinetics, structural confirmation of intermediates and products, by-product identification.
In Situ RamanKetone + Amine → Imine → AmineChanges in C=O and C=N vibrational modes.Real-time concentration profiles of key species.

Preclinical and in Vitro Biological Activity Investigations of 1 2,4 Dimethylphenyl 1 3 Pyridinyl Methanamine

In Vitro Receptor Binding and Enzyme Inhibition Studies for 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine

No studies detailing the receptor binding affinities or enzyme inhibition properties of this compound have been identified in the public domain. Therefore, data on its potential interactions with specific biological targets at the molecular level is not available.

Cellular Mechanism of Action Studies of this compound in Model Systems

There are no published reports on the cellular effects or the mechanism of action of this compound in any model systems. Research investigating its influence on cellular pathways, signal transduction, or other cellular processes has not been found.

Target Identification and Validation for this compound in Preclinical Models

There is no available data from preclinical models aimed at identifying or validating the biological targets of this compound.

Emerging Applications and Material Science Potential of 1 2,4 Dimethylphenyl 1 3 Pyridinyl Methanamine

Role of 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine as a Ligand in Catalysis

There is no available research to detail the role of this compound as a ligand in catalysis. While pyridine (B92270) derivatives are broadly utilized as ligands in various catalytic processes, no studies were found that specifically investigate the catalytic activity or potential of this compound.

Integration of this compound into Advanced Materials (e.g., Polymers, MOFs)

No information is available regarding the integration of this compound into advanced materials such as polymers or metal-organic frameworks (MOFs). The scientific literature on novel polymers and MOFs does not mention the use of this particular compound as a monomer, linker, or functional component.

Utilization of this compound in Biosensors or Chemo/Biosensors (Non-clinical)

There is no documented utilization of this compound in the development of biosensors or chemosensors for non-clinical applications. The field of sensor technology is a prominent area of research for pyridine-containing compounds, but no studies have been published that feature this specific molecule.

Future Research Directions and Grand Challenges in the Study of 1 2,4 Dimethylphenyl 1 3 Pyridinyl Methanamine

Unexplored Synthetic Routes and Methodological Advancements for 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine

The synthesis of chiral diarylmethanamines, such as this compound, presents a significant challenge in achieving high enantioselectivity and efficiency. Current methodologies for constructing similar scaffolds can be adapted and refined for this specific target, opening up several avenues for future research. The primary approaches would likely involve the asymmetric synthesis starting from prochiral precursors like imines or ketones, or the asymmetric functionalization of a diarylmethane scaffold.

One of the most direct strategies for the synthesis of chiral amines is the asymmetric reduction of a corresponding imine, (2,4-dimethylphenyl)(pyridin-3-yl)methanimine. Advances in transition-metal-catalyzed asymmetric hydrogenation, often employing iridium or rhodium catalysts with chiral phosphorus ligands, have shown great promise for a wide range of imines. A significant challenge lies in identifying the optimal combination of catalyst, ligand, and reaction conditions to achieve high enantiomeric excess (ee) for this specific substrate, which contains a heteroaromatic ring that can potentially coordinate to the metal center and influence catalysis.

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral amines. Chiral phosphoric acids, for instance, have been successfully employed in the asymmetric Friedel-Crafts reaction of indoles with N-acyl imines to generate α-tetrasubstituted (diaryl)methanamines. nih.gov Adapting this methodology to use 2,4-dimethylbenzene as the nucleophile and a suitable pyridin-3-yl imine derivative could provide a direct route to the target molecule. The development of new, more effective chiral organocatalysts tailored for pyridinyl substrates remains a key research direction.

Another promising avenue is the direct, enantioselective C-H functionalization of a diarylmethane precursor. Recent advancements have demonstrated the nickel-catalyzed arylation of C(sp³)–H bonds in benzylimines, providing access to diarylmethylamines. nih.gov Research into applying this deprotonative cross-coupling strategy to a precursor like 3-(2,4-dimethylbenzyl)pyridine, followed by asymmetric transformation, could represent a novel and atom-economical synthetic route.

Below is a table summarizing potential unexplored synthetic routes:

Table 1: Potential Unexplored Asymmetric Synthetic Routes
Synthetic Strategy Precursors Potential Catalysts/Reagents Key Challenges
Asymmetric Imine Hydrogenation (2,4-Dimethylphenyl)(pyridin-3-yl)methanimine Chiral Rhodium or Iridium complexes with phosphine (B1218219) ligands Substrate-catalyst compatibility, achieving high enantioselectivity.
Organocatalytic Friedel-Crafts Reaction 2,4-Dimethylbenzene, Pyridin-3-yl imine derivative Chiral Phosphoric Acids (CPAs) Catalyst loading, reaction scope with pyridinyl substrates.
Asymmetric Arylation of Aldimines N-sulfonyl pyridin-3-yl aldimine, 2,4-dimethylphenylboronic acid Chiral Rhodium nanoparticles Catalyst stability and reusability, substrate scope. organic-chemistry.org
C-H Functionalization/Arylation 3-(2,4-Dimethylbenzyl)pyridine Nickel or Palladium catalysts with chiral ligands Regioselectivity of C-H activation, subsequent asymmetric step. nih.gov

Methodological advancements will likely focus on the development of novel chiral catalysts—both transition metal-based and organocatalytic—that exhibit high turnover numbers and stereoselectivity for substrates bearing pyridine (B92270) moieties. The use of flow chemistry and high-throughput screening could accelerate the discovery of optimal reaction conditions.

Deeper Mechanistic Insights into Reactions and Interactions of this compound

A thorough understanding of the reaction mechanisms governing the synthesis and potential interactions of this compound is crucial for optimizing its preparation and exploring its applications. Future research should focus on a combination of experimental and computational studies to elucidate these mechanisms.

For the synthetic routes proposed above, detailed kinetic studies can help to determine the rate-determining steps and the influence of various reaction parameters. For instance, in transition-metal-catalyzed hydrogenations, understanding the coordination of the pyridinyl nitrogen to the metal center is critical. Does it act as a directing group, a ligand, or an inhibitor? Spectroscopic techniques such as in-situ NMR and IR spectroscopy can be employed to identify key intermediates in the catalytic cycle.

Computational chemistry, particularly Density Functional Theory (DFT), will be an invaluable tool for modeling the transition states and intermediates of the proposed synthetic reactions. researchgate.net Such studies can provide insights into the origins of enantioselectivity, helping to rationalize the performance of different chiral catalysts and guiding the design of new, more effective ones. For example, computational models can predict the most stable conformation of the substrate-catalyst complex, revealing the steric and electronic interactions that favor the formation of one enantiomer over the other.

Furthermore, understanding the intermolecular interactions of this compound is essential for predicting its behavior in various environments. The presence of a basic nitrogen in the pyridine ring and the primary amine group allows for hydrogen bonding and coordination to metal centers. nih.govwikipedia.org Spectroscopic methods like X-ray crystallography, NMR spectroscopy, and mass spectrometry will be vital for characterizing its structure and interactions with other molecules.

Novel Interdisciplinary Applications and Translational Research Avenues (Excluding prohibited areas) for this compound

The unique structural features of this compound suggest a range of potential applications in interdisciplinary fields, particularly in catalysis and materials science.

As a chiral ligand, this compound could be used in asymmetric catalysis. The bidentate coordination potential through the pyridinyl nitrogen and the primary amine nitrogen makes it a candidate for forming stable complexes with various transition metals. These chiral metal complexes could then be investigated as catalysts for a variety of asymmetric transformations, such as transfer hydrogenation, C-C bond formation, and oxidation reactions. A significant research effort would involve synthesizing a library of these ligands and screening their catalytic activity and enantioselectivity in benchmark reactions.

In the realm of materials science, the pyridine moiety offers a handle for creating functional materials. Pyridine-containing compounds are known to self-assemble on surfaces and can be used to construct metal-organic frameworks (MOFs) or coordination polymers. nih.gov The chirality of this compound could be exploited to create chiral MOFs with potential applications in enantioselective separations or asymmetric catalysis. The dimethylphenyl group can be further functionalized to tune the electronic and steric properties of the resulting materials.

Translational research could focus on developing these materials for practical applications. For example, chiral MOFs based on this ligand could be developed into stationary phases for chiral chromatography, a critical technology in the pharmaceutical industry. Another avenue could be the development of novel sensors, where the coordination of the ligand to a metal center is perturbed by the presence of an analyte, leading to a detectable optical or electronic signal.

Below is a table of potential interdisciplinary applications:

Table 2: Potential Interdisciplinary Applications
Field Application Research Focus
Asymmetric Catalysis Chiral Ligand for Transition Metals Synthesis of metal complexes, screening for catalytic activity in various asymmetric reactions.
Materials Science Building Block for Chiral Materials Synthesis of chiral Metal-Organic Frameworks (MOFs) and coordination polymers.
Separation Science Chiral Stationary Phase Development of HPLC columns for enantioselective separations.
Sensor Technology Component of Chemical Sensors Design of sensors based on coordination-induced changes in optical or electronic properties.

The grand challenges in realizing these applications will be the development of scalable and cost-effective synthetic routes to the compound, a deep understanding of its coordination chemistry, and the ability to control the assembly of the resulting materials at the molecular level.

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine, and how can purity be ensured?

The compound can be synthesized via alkylation reactions using pyridine derivatives and formaldehyde/ammonia under acidic or alkaline conditions, followed by reduction of intermediate imines . For optimized yields, microwave-assisted synthesis (e.g., 140°C in DMF with amines) reduces reaction times and improves efficiency, as demonstrated in similar methanamine derivatives . Purification techniques such as silica gel chromatography (CombiFlash) or recrystallization are critical for achieving >95% purity. Analytical validation via HPLC with UV detection (λ = 254 nm) and NMR (e.g., δ 2.7–3.6 ppm for methyl/methylene protons) ensures structural fidelity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Personal protective equipment (PPE) must include chemically resistant gloves (e.g., nitrile), full-body protective clothing, and respiratory protection (P95 respirators for low exposure or OV/AG/P99 for higher concentrations) . Fume hoods and closed-system processing are mandatory to prevent inhalation or dermal contact. Emergency measures include immediate decontamination with water for skin exposure and medical consultation for persistent symptoms .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H NMR resolves aromatic protons (δ 6.0–8.1 ppm) and methyl/methylene groups (δ 2.5–3.6 ppm). 13^{13}C NMR identifies carbons adjacent to nitrogen (e.g., δ 55.3 ppm for methyl carbons) .
  • Mass Spectrometry : ESI-MS (m/z 563.2 [MH+^+]) confirms molecular weight, while HRMS validates isotopic patterns .
  • IR Spectroscopy : Peaks at 1654 cm1^{-1} (C=N stretch) and 870 cm1^{-1} (aromatic C-H bending) provide functional group insights .

Advanced Research Questions

Q. How can computational modeling optimize reaction mechanisms and regioselectivity?

Density Functional Theory (DFT) simulations predict transition states for alkylation and amine coupling reactions, identifying energy barriers for competing pathways (e.g., para vs. ortho substitution). Molecular docking studies (AutoDock Vina) assess steric and electronic effects of the 2,4-dimethylphenyl group on reaction intermediates, guiding solvent selection (e.g., DMF vs. THF) to favor desired products . Fragment-assisted drug design, as applied in cyclopropane ALK inhibitors, demonstrates how structural analogs can inform synthetic routes .

Q. What strategies resolve contradictions in stability data under varying storage conditions?

Contradictory stability reports may arise from impurities or moisture sensitivity. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies degradation products (e.g., oxidized pyridine derivatives). Lyophilization or storage under inert gas (N2_2) at -20°C mitigates hydrolysis and oxidation .

Q. How does the compound’s stereoelectronic profile influence its reactivity in catalytic systems?

The electron-donating 2,4-dimethylphenyl group enhances nucleophilicity at the methanamine nitrogen, favoring Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). X-ray crystallography (e.g., PDB ID: 3C5) reveals conformational flexibility in the pyridine ring, enabling tailored ligand design for transition-metal complexes .

Q. What methodologies validate the compound’s role in structure-activity relationship (SAR) studies?

  • Biological Assays : Competitive binding assays (IC50_{50}) against serotonin or dopamine receptors quantify potency.
  • SAR Modeling : QSAR models correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity, using descriptors like LogP and polar surface area .
  • Crystallographic Data : Comparative analysis of analogs (e.g., [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine) identifies critical hydrogen-bonding interactions .

Methodological Considerations

Q. How are impurities quantified and controlled during scale-up synthesis?

  • Analytical Techniques : UPLC-MS with charged aerosol detection (CAD) quantifies impurities at <0.1% levels.
  • Process Optimization : Continuous flow reactors minimize byproducts (e.g., dimerization) through precise temperature/pH control .

Q. What advanced techniques elucidate decomposition pathways under oxidative stress?

  • LC-HRMS : Identifies degradation products (e.g., N-oxide derivatives) via accurate mass measurements.
  • EPR Spectroscopy : Detects free radicals formed during autoxidation, guiding antioxidant additive selection (e.g., BHT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.